molecular formula C15H12BrClN2O4 B3739666 2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid CAS No. 5798-30-1

2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid

Cat. No.: B3739666
CAS No.: 5798-30-1
M. Wt: 399.62 g/mol
InChI Key: RKOZYJYXVARAPX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid is a complex organic compound that features both halogenated aromatic rings and hydrazonic acid functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid typically involves multiple steps:

    Halogenation: The initial step involves the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol.

    Ether Formation: The halogenated phenol is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol.

    Hydrazone Formation: The ethanol derivative is then reacted with hydrazine to form the corresponding hydrazone.

    Acylation: Finally, the hydrazone is acylated with 4-hydroxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of halogenated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid involves its interaction with molecular targets such as enzymes or receptors. The halogenated aromatic rings can interact with hydrophobic pockets in proteins, while the hydrazonic acid functionality can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: A simpler halogenated phenol that lacks the hydrazonic acid functionality.

    4-Hydroxybenzoyl chloride: An acylating agent used in the synthesis of the target compound.

    2-(2-Bromo-4-chlorophenoxy)ethanol: An intermediate in the synthesis of the target compound.

Uniqueness

2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid is unique due to its combination of halogenated aromatic rings and hydrazonic acid functionality

Properties

IUPAC Name

N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c16-12-7-10(17)3-6-13(12)23-8-14(21)18-19-15(22)9-1-4-11(20)5-2-9/h1-7,20H,8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOZYJYXVARAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973553
Record name 2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-30-1
Record name 2-(2-Bromo-4-chlorophenoxy)-N-(4-hydroxybenzoyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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